molecular formula C16H20N4O3S B2999460 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide CAS No. 899756-47-9

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide

Cat. No.: B2999460
CAS No.: 899756-47-9
M. Wt: 348.42
InChI Key: FWRCSJSJDUPIDQ-UHFFFAOYSA-N
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Description

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
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Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-16(2,3)20-13(11-8-24-9-12(11)19-20)18-15(22)14(21)17-7-10-5-4-6-23-10/h4-6H,7-9H2,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRCSJSJDUPIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

This compound belongs to the thienopyrazole class, characterized by a thieno[3,4-c]pyrazole core and a furan moiety. The molecular formula is C15_{15}H18_{18}N4_{4}O2_{2}, with a molecular weight of approximately 286.34 g/mol. Its unique structure contributes to its diverse chemical properties and potential applications in various biological contexts.

Antimicrobial Activity

Research indicates that compounds in the thienopyrazole class exhibit antimicrobial properties . This compound has shown effectiveness against various microorganisms, including:

  • Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
  • Fungi : Exhibits antifungal activity against Candida albicans and other fungal strains.

The compound's mechanism involves the inhibition of specific enzymes critical for microbial growth and proliferation, thereby reducing infection rates .

Anticancer Properties

The compound demonstrates promising anticancer activity by targeting cellular signaling pathways involved in cancer progression. Studies suggest that it may inhibit serine/threonine kinases associated with the MAP kinase pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in key biological processes, inhibiting their activity.
  • Receptor Modulation : It interacts with cellular receptors to influence signal transduction pathways.
  • Cytokine Modulation : The compound may alter cytokine production in macrophages, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against E. coli and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that this compound effectively reduced cell viability in a dose-dependent manner. The IC50_{50} values were significantly lower compared to conventional chemotherapeutics, highlighting its potential as an alternative treatment option for certain cancers .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundThieno[3,4-c]pyrazole + FuranEffective against E. coli, Candida albicansInhibits cell proliferation
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamideThieno[3,4-c]pyrazole + NitrobenzamideModerate activity against bacteriaSimilar anticancer profile
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamideThieno[3,4-c]pyrazole + BenzofuranEffective against fungiComparable anticancer effects

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